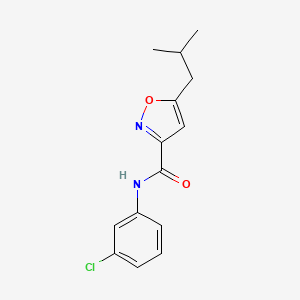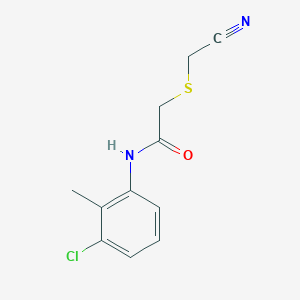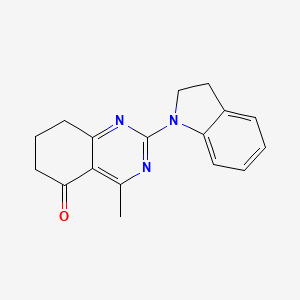
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-methyl-1-propanesulfonamide)
Descripción general
Descripción
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-methyl-1-propanesulfonamide) is a useful research compound. Its molecular formula is C22H32N2O6S2 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-methyl-1-propanesulfonamide) is 484.17017909 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-methyl-1-propanesulfonamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-methyl-1-propanesulfonamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
Biocatalysis plays a critical role in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, highlighting the importance of microbial systems in drug metabolism research. For instance, a study demonstrated using Actinoplanes missouriensis to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator, which underscores the microbial-based surrogate biocatalytic system's utility in drug metabolism studies (Zmijewski et al., 2006).
Environmental Bioremediation
The potential role of enzymes in the bioremediation of environmental pollutants like Bisphenol A (BPA) has been explored, showcasing the ability of laccase from Fusarium incarnatum UC-14 to degrade BPA using a reverse micelles system. This study demonstrates the enzymatic breakdown of hydrophobic phenols, indicating a novel approach to addressing environmental contamination (Chhaya & Gupte, 2013).
Polymer Synthesis for Fuel-Cell Applications
Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups has shown promising results for fuel-cell applications. These studies involve synthesizing block copolymers with high molecular weight and examining their proton conductivity, which is crucial for developing efficient fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).
Advanced Material Properties
The development of novel aromatic poly(ether ketone)s containing pendant methyl groups and sulfone linkages has been reported, illustrating the preparation of polymers with unique thermal and mechanical properties suitable for high-performance applications. These materials exhibit excellent solubility, thermal stability, and mechanical strength, indicating their potential for various industrial applications (Sheng et al., 2008).
Chemical Synthesis and Molecular Structure
The synthesis and molecular structure of organo-persulfuranes showcase the chemical versatility of sulfur-containing compounds. These studies provide insights into the reactivity and potential applications of sulfur-based molecules in organic synthesis and material science (Sato et al., 2006).
Propiedades
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-(2-methylpropylsulfonylamino)phenyl]phenyl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6S2/c1-15(2)13-31(25,26)23-19-9-7-17(11-21(19)29-5)18-8-10-20(22(12-18)30-6)24-32(27,28)14-16(3)4/h7-12,15-16,23-24H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGYUZYUSVAPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NS(=O)(=O)CC(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4614394.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4614409.png)

![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4614424.png)

![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4614437.png)


![5-(4-Fluorophenyl)-6-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B4614458.png)



![4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4614489.png)
![N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4614491.png)
